An In-depth Technical Guide to the Natural Sources and Discovery of 8-Nonenoic Acid
An In-depth Technical Guide to the Natural Sources and Discovery of 8-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nonenoic acid is an unsaturated fatty acid that has garnered scientific interest due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of 8-nonenoic acid, with a focus on its origins in both the plant and microbial kingdoms. Detailed experimental methodologies for its extraction and analysis are also presented to facilitate further research and development.
Discovery and Historical Context
The initial discovery of the 8-nonenoic acid structure in a natural product dates back to 1972 by Galliard and Phillips.[1] Their research on homogenates of potato (Solanum tuberosum) tubers led to the identification of a novel divinyl ether fatty acid, which they named colneleic acid.[1] Structural analysis revealed that colneleic acid is a derivative of linoleic acid, featuring an 8-nonenoic acid moiety linked via an ether bond.[2] This discovery was significant as it unveiled a new branch of the lipoxygenase pathway in plants, which is activated in response to pathogen attack.[3][4]
For many years, 8-nonenoic acid was primarily known as a structural component of more complex lipids. However, recent research has identified a natural source of free 8-nonenoic acid. In 2023, it was reported that the bacterium Kocuria flava, an endophyte isolated from the marine macroalga Bryopsis plumosa, emits volatile free 8-nonenoic acid.[1][5] This finding has opened new avenues for investigating the biological roles and potential applications of the free acid.
There is also evidence suggesting the role of 8-nonenoic acid as a semiochemical, a chemical messenger used for communication. It has been identified in the anal droplets of the eusocial gall-inducing thrips Kladothrips intermedius, where it is thought to function in chemical defense.[6]
Natural Sources of 8-Nonenoic Acid
To date, 8-nonenoic acid has been identified from two primary natural sources: the plant kingdom as a structural component of a larger molecule and the microbial kingdom as a free volatile fatty acid.
Plant Kingdom: Solanum tuberosum (Potato)
In potato plants, 8-nonenoic acid is a key structural feature of colneleic acid. The biosynthesis of colneleic acid is induced in response to physical damage or infection by pathogens like Phytophthora infestans, the causative agent of late blight.[7]
Microbial Kingdom: Kocuria flava
The bacterium Kocuria flava has been identified as a producer of free 8-nonenoic acid. This endophytic bacterium, living within the tissues of the marine alga Bryopsis plumosa, releases the compound as a volatile organic compound (VOC).[1][5]
Quantitative Data on 8-Nonenoic Acid and Related Compounds
Quantitative data for free 8-nonenoic acid in natural sources is still emerging. However, studies on the concentration of the related divinyl ether fatty acid, colnelenic acid (which also contains a C9 unsaturated acid moiety), in infected potato leaves provide valuable context.
| Compound | Natural Source | Tissue | Stress Condition | Concentration | Reference |
| Colnelenic Acid | Solanum tuberosum | Leaves | Infection with Phytophthora infestans | ~7 µg/g fresh weight | [8] |
| 8-Nonenoic Acid | Kocuria flava | - | - | 5 mg/L (effective concentration in bioassay) | [9][10] |
Note: The concentration for 8-nonenoic acid from Kocuria flava reflects the amount used in a bioassay to demonstrate its biological activity and not the production yield from the bacterium, which has not yet been quantified in the literature.
Biosynthesis of the 8-Nonenoic Acid Moiety in Solanum tuberosum
The formation of the 8-nonenoic acid structure in potatoes occurs as part of the biosynthesis of colneleic acid. This pathway is a branch of the plant's oxylipin signaling cascade, which is involved in defense responses.
The biosynthesis is a two-step enzymatic process:
-
Oxygenation by 9-Lipoxygenase (9-LOX): The pathway begins with linoleic acid, an 18-carbon polyunsaturated fatty acid. The enzyme 9-lipoxygenase catalyzes the introduction of molecular oxygen at the 9th carbon position of linoleic acid, forming (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD).[4]
-
Conversion by Divinyl Ether Synthase (DES): The 9-HPOD intermediate is then acted upon by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (CYP74D).[4] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of colneleic acid, which contains the 8-nonenoic acid moiety.[4]
Experimental Protocols
Protocol 1: Extraction and Analysis of Colneleic Acid (containing 8-Nonenoic Acid) from Potato Leaves
This protocol is adapted from established methods for lipid extraction and analysis.[8]
1. Tissue Homogenization and Lipid Extraction:
-
Harvest fresh potato leaves (induction of colneleic acid can be enhanced by mechanical wounding or pathogen infection prior to harvesting).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727).
-
Homogenize thoroughly and incubate at room temperature with agitation.
-
Induce phase separation by adding 0.9% NaCl solution, vortexing, and centrifuging.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Resuspend the dried lipid extract in an appropriate solvent and load it onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the colneleic acid fraction with a suitable solvent mixture (e.g., ethyl acetate).
-
Dry the purified fraction.
3. Derivatization to Fatty Acid Methyl Ester (FAME):
-
For analysis by Gas Chromatography (GC), the carboxylic acid group must be derivatized.
-
Resuspend the purified colneleic acid in a solution of 1.25 M HCl in anhydrous methanol.
-
Heat the mixture in a sealed vial to facilitate the formation of the methyl ester.
-
After cooling, quench the reaction and extract the FAME with hexane (B92381).
4. GC-Mass Spectrometry (MS) Analysis:
-
Inject the hexane extract containing the colneleic acid methyl ester into a GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Employ a temperature program to separate the components.
-
The mass spectrometer should be operated in electron ionization (EI) mode for fragmentation and identification.
References
- 1. Kocuria flava, a Bacterial Endophyte of the Marine Macroalga Bryopsis plumosa, Emits 8-Nonenoic Acid Which Inhibits the Aquaculture Pathogen Saprolegnia parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. EzBioCloud | Kocuria flava [ezbiocloudpro.app]
- 6. Semiochemical compound: 8-Nonenoic acid | C9H16O2 [pherobase.com]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
